molecular formula C14H12O2 B1367068 (3-Methoxyphenyl)(phenyl)methanone CAS No. 6136-67-0

(3-Methoxyphenyl)(phenyl)methanone

Cat. No. B1367068
CAS RN: 6136-67-0
M. Wt: 212.24 g/mol
InChI Key: VMFJVWPCRCAWBS-UHFFFAOYSA-N
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Description

“(3-Methoxyphenyl)(phenyl)methanone” is a compound that has not been extensively studied. It is a methanone derivative, which means it contains a carbonyl group (C=O) attached to two alkyl or two aryl groups, or one alkyl and one aryl group . In this case, the carbonyl group is attached to a 3-methoxyphenyl group and a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxyphenyl)(phenyl)methanone” are not available in the literature .

Scientific Research Applications

Cytotoxicity and Antitumor Effects

  • Cytotoxicity in Tumor Cell Lines : A derivative, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), demonstrated potent cytotoxicity across different tumor cell lines, exhibiting promising anticancer therapeutic potential. It induced cell cycle arrest, apoptosis, and interfered with microtubule polymerization (Magalhães et al., 2013).
  • In Vitro and In Vivo Antitumor Effects : Another study on PHT revealed its efficacy in both in vitro and in vivo models. It showed cytotoxicity in tumor cell lines, inhibited sea urchin embryo development, and displayed in vivo antitumor activity in mice inoculated with sarcoma 180 cells, without substantial toxicity (Magalhães et al., 2011).

Antiestrogenic Activity

  • Antiestrogenic Activity in Rats and Mice : A synthesized compound showed potent antiestrogenic activity when administered orally and subcutaneously to rats and mice. It exhibited a high binding affinity to estrogen receptors in rat uterine cytosol (Jones et al., 1979).

Synthesis and Structural Investigation

  • Electrochemical Synthesis of Derivatives : An electrochemical synthesis method was developed for novel 8-amino-1,4-benzoxazine derivatives using (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone as the starting material, showcasing anti-stress oxidative properties (Largeron & Fleury, 1998).
  • Crystal Structure Analysis : The crystal structure of a related compound was determined, providing insights into its molecular arrangement and interactions (Akkurt et al., 2003).

Miscellaneous Studies

  • Molecular Docking for Antiviral Activity : A novel compound was synthesized and analyzed for antiviral activity and pharmacokinetic behavior through molecular docking (FathimaShahana & Yardily, 2020).
  • Genotoxic Effects Assessment : The genotoxic potential of PHT was evaluated in human lymphocytes, indicating DNA damage and clastogenic effects (Magalhães et al., 2011)

Safety And Hazards

The safety and hazards associated with “(3-Methoxyphenyl)(phenyl)methanone” are not known. It is always important to handle chemical compounds with appropriate safety precautions .

properties

IUPAC Name

(3-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJVWPCRCAWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498838
Record name (3-Methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(phenyl)methanone

CAS RN

6136-67-0
Record name 3-Methoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6136-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the mixture then were added dropwise 103 grams (1 mole) of benzonitrile in 500 ml. of ether. A vigorous reaction occurred. The mixture was stirred for 16 hours, and then 500 ml. of water were gradually added. The reaction mixture then was filtered through a glass wool plug to remove excess magnesium. The ether was evaporated, and to the resulting aqueous layer were added 300 ml. of concentrated hydrochloric acid. The resulting mixture was heated on a steam bath for one hour. The product was extracted into ether, and the ether layer was washed with water, dried, and distilled to obtain 127 grams (60 percent) of m-methoxybenzophenone as a pale green liquid, b.p. 135°-139°/0.05 mm.
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103 g
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Synthesis routes and methods II

Procedure details

To the mixture of phosphorus pentachloride (3763 g, 18.1 mol) in 7500 mL of benzene, 3-methoxy benzoic acid (2500 g, 16.4 mol) was added in portions. The mixture was stirred for 50 minutes until it became homogenous. The formation of the acid chloride was controlled by TLC. After completion, the mixture was cooled down to 10° C., reactor was covered with aluminum foil and aluminium trichloride (4820 g, 36.1 mol) was added in portions (internal temperature was held up to 30° C. maximum). Stirring was continued for 18 hours at RT. The reaction was monitored by TLC (AcOEt:hex 1:9). After completion, the reaction mixture was poured into ice and was diluted with AcOEt (7 L). Then organic layer was separated and the aqueous layer was extracted with AcOEt (2×10 L, 1×6 L). Combined organic layers were washed with water (5×3 L) to pH˜6-7, saturated aqueous sodium hydrogen carbonate solution (15 L), dried (sodium sulfate), filtered and the solvent evaporated at reduced pressure to give a crude oil. The product was purified by vacuum distillation (130-139° C., 2 mbar) to obtain title compound as a (2637 g 76%) of pale yellow oil.
Quantity
3763 g
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reactant
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2500 g
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7500 mL
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[Compound]
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acid chloride
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4820 g
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7 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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